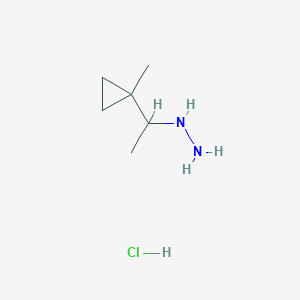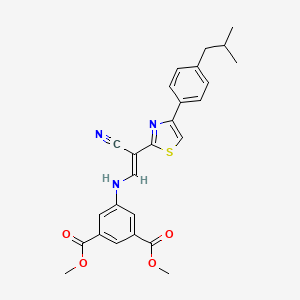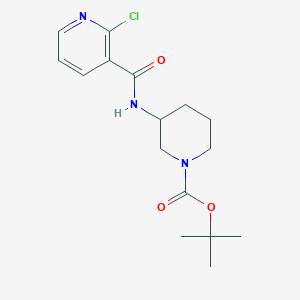
1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a hydrazine derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). This inhibition leads to an increase in the levels of neurotransmitters such as dopamine and acetylcholine, which can have a range of effects on the body.
Biochemical and Physiological Effects
1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride has been shown to exhibit a range of biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells. In neurotransmitter function research, this compound has been shown to increase the levels of dopamine and acetylcholine, which can have a range of effects on the body, including improved cognitive function and mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to investigate the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity. Care must be taken to ensure that the compound is handled safely and that the appropriate precautions are taken to minimize the risk of exposure.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease. Another area of interest is the investigation of the compound's potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Conclusion
In conclusion, 1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride is a valuable tool for investigating various biological processes. This compound has been extensively studied for its potential use in scientific research, and its synthesis method has been optimized to produce high yields of pure compound suitable for research. While there are limitations to using this compound, its potential applications in areas such as cancer research and neurological disorders make it an important area for future research.
Synthesemethoden
The synthesis of 1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride involves the reaction of 1-Methylcyclopropylcarboxylic acid with hydrazine hydrate in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized to produce high yields of pure compound suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
1-(1-Methylcyclopropyl)ethylhydrazine;hydrochloride has been extensively studied for its potential use in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. Some of the areas where this compound has been studied include cancer research, neurotransmitter function, and enzyme inhibition.
Eigenschaften
IUPAC Name |
1-(1-methylcyclopropyl)ethylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-5(8-7)6(2)3-4-6;/h5,8H,3-4,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWSQWRKTVTVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2643568.png)


![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2643571.png)


![N-(3-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2643574.png)

![3-(4-Fluorophenyl)-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2643581.png)

![4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate](/img/structure/B2643583.png)
